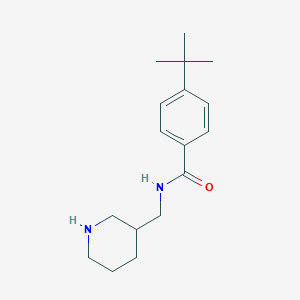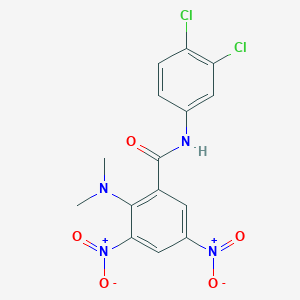![molecular formula C18H35N3 B12488278 1-Ethyl-4-[1-(3-methylcyclohexyl)piperidin-4-yl]piperazine](/img/structure/B12488278.png)
1-Ethyl-4-[1-(3-methylcyclohexyl)piperidin-4-yl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-4-[1-(3-methylcyclohexyl)piperidin-4-yl]piperazine is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine compounds are known for their wide range of biological and pharmaceutical activities, making them valuable in various fields of scientific research and industry .
Preparation Methods
The synthesis of 1-Ethyl-4-[1-(3-methylcyclohexyl)piperidin-4-yl]piperazine involves several steps, typically starting with the cyclization of 1,2-diamine derivatives with sulfonium salts. This method has been shown to produce protected piperazines in high yields. The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and deprotection steps using reagents like PhSH (thiophenol) . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
1-Ethyl-4-[1-(3-methylcyclohexyl)piperidin-4-yl]piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Scientific Research Applications
1-Ethyl-4-[1-(3-methylcyclohexyl)piperidin-4-yl]piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Piperazine derivatives are known for their therapeutic potential, and this compound is no exception. It is investigated for its potential use in treating various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 1-Ethyl-4-[1-(3-methylcyclohexyl)piperidin-4-yl]piperazine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
1-Ethyl-4-[1-(3-methylcyclohexyl)piperidin-4-yl]piperazine can be compared with other piperazine derivatives such as:
- 1-Methylpiperazine
- 1-Isopropylpiperazine
- 4-Morpholinopiperidine These compounds share similar structural features but differ in their specific substituents, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and potential applications .
Properties
Molecular Formula |
C18H35N3 |
|---|---|
Molecular Weight |
293.5 g/mol |
IUPAC Name |
1-ethyl-4-[1-(3-methylcyclohexyl)piperidin-4-yl]piperazine |
InChI |
InChI=1S/C18H35N3/c1-3-19-11-13-21(14-12-19)17-7-9-20(10-8-17)18-6-4-5-16(2)15-18/h16-18H,3-15H2,1-2H3 |
InChI Key |
YILRBLMNNNHMEW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2CCN(CC2)C3CCCC(C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(3S)-3-methylpiperidine-1-carbonyl]aniline](/img/structure/B12488197.png)
![1,3-dimethyl-5-{[(pyridin-2-ylmethyl)amino]methyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B12488201.png)
![Ethyl 2-(morpholin-4-yl)-5-({[4-(propan-2-yl)phenoxy]acetyl}amino)benzoate](/img/structure/B12488205.png)
![2-[(4-methoxybenzyl)sulfanyl]-N-(3-phenylpropyl)acetamide](/img/structure/B12488212.png)
![4-{[2-(3-{[4-(Acetyloxy)phenyl]amino}phenyl)-1,3-benzoxazol-5-yl]carbamoyl}phenyl acetate](/img/structure/B12488220.png)

![5-amino-3-[(2-ethoxyphenyl)amino]-1H-pyrazole-4-carboxamide](/img/structure/B12488227.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(4-hydroxy-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B12488234.png)
![(3,5-dimethyl-1H-pyrazol-1-yl)(5,5-dioxido-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazin-4-yl)methanone](/img/structure/B12488239.png)
![2-[2-Methoxy-4-({[2-(morpholin-4-yl)ethyl]amino}methyl)phenoxy]ethanol](/img/structure/B12488255.png)


![Methyl 3-{[(4-butoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12488272.png)
![2,4-dichloro-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B12488273.png)
